molecular formula C15H17F2N3O B1663793 MC1220 CAS No. 391681-51-9

MC1220

Cat. No.: B1663793
CAS No.: 391681-51-9
M. Wt: 293.31 g/mol
InChI Key: AUVZNKJXGYXDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC1220 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with in vitro activity against HIV-1, developed as a topical microbicide to prevent sexual transmission of the virus . Its research value lies in its application for coitally independent protection strategies; studies have evaluated it in sustained-release formulations like silicone elastomer vaginal rings (SEVRs), which provide continuous drug delivery . The compound's mechanism of action involves the non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, thereby blocking viral replication . Pre-clinical efficacy studies in macaque models have demonstrated that this compound can provide significant partial protection against vaginal challenge with RT-SHIV, a hybrid virus containing the reverse transcriptase of HIV-1 . In these studies, this compound-releasing vaginal rings were associated with a significantly lower infection rate compared to placebo, highlighting its potential for pre-exposure prophylaxis . This compound is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. This product is strictly for use in laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

391681-51-9

Molecular Formula

C15H17F2N3O

Molecular Weight

293.31 g/mol

IUPAC Name

4-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H17F2N3O/c1-8(12-10(16)6-5-7-11(12)17)13-9(2)14(21)19-15(18-13)20(3)4/h5-8H,1-4H3,(H,18,19,21)

InChI Key

AUVZNKJXGYXDKP-UHFFFAOYSA-N

SMILES

CC1=C(N=C(NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F

Isomeric SMILES

CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F

Canonical SMILES

CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F

Synonyms

MC-1220;  6-[1-(2,6-Difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one

Origin of Product

United States

Molecular Mechanism of Antiviral Action of Mc1220

Mechanism of HIV-1 Reverse Transcriptase Inhibition

HIV-1 Reverse Transcriptase (RT) is an essential enzyme for the HIV-1 life cycle, responsible for converting the single-stranded viral RNA genome into a double-stranded DNA copy, known as proviral DNA. acs.orgwikipedia.org This proviral DNA is subsequently integrated into the host cell's genome. wikipedia.org Non-nucleoside reverse transcriptase inhibitors, including MC1220, are a vital class of antiretroviral drugs that specifically target this enzyme. acs.orgwikidata.org By binding to HIV-1 RT, this compound effectively blocks the enzyme's activity, preventing the critical step of viral DNA synthesis and thus hindering the progression of HIV-1 infection. acs.org

Interactions within the Non-Nucleoside Binding Site (NNBS) of HIV-1 Reverse Transcriptase

The Non-Nucleoside Binding Site (NNBS) within HIV-1 Reverse Transcriptase is a hydrophobic pocket. guidetomalariapharmacology.org The interaction of NNRTIs, such as this compound, within this site is crucial for their inhibitory effect. The higher adaptability of these inhibitors to the HIV-1 RT NNBS contributes to a more potent inhibitory effect, even against mutated RTs. wikidata.org However, mutations within the NNBS can lead to the development of viral resistance to NNRTIs. For instance, mutations at specific residues like Tyrosine 181 (Tyr181) and Tyrosine 188 (Tyr188) can result in the loss of key ring stacking interactions with inhibitors, thereby reducing their efficacy. wikidata.org

Impact on HIV-1 Viral Replication and Multiplication Cycle

The primary impact of this compound on the HIV-1 viral replication and multiplication cycle stems from its inhibition of reverse transcriptase. By blocking the RT-catalyzed synthesis of proviral DNA from viral RNA, this compound prevents an early and essential step in the HIV-1 life cycle. acs.orgwikipedia.org This directly impedes the virus's ability to replicate within host cells.

Research findings demonstrate the potent in vitro activity of this compound against HIV-1. For example, this compound has shown a half-maximal inhibitory concentration (IC50) of 0.15 ± 0.023 ng/mL (0.52 ± 0.080 nM) against RT-SHIV162P3 in the TZM-bl infectivity assay. wikidata.org Notably, this compound was found to be 4- to 8-fold more potent against HIV-1 isolates compared to the licensed NNRTI, efavirenz (B1671121), although it was slightly less active (3-fold) against these isolates than against RT-SHIV162P3. wikidata.org

An important characteristic observed with this compound is its "memory effect," which refers to its capability of effectively suppressing HIV replication in freshly infected cells even after a brief 4-hour treatment followed by the complete removal of the drug from the culture. wikipedia.org This suggests a persistent inhibitory effect on the viral replication machinery. Furthermore, studies have indicated that compounds from the DABOs series, including this compound, can suppress HIV replication for extended experimental periods (e.g., 40 days) without exhibiting cytotoxicity. wikipedia.org In vivo studies have also shown that this compound can reduce viral load in treated infected animals, further highlighting its impact on the viral multiplication cycle. wikipedia.org

Interactive Data Table Representation: In Vitro Antiviral Activity of this compound

CompoundTarget Virus/AssayIC50 (ng/mL)IC50 (nM)Relative Potency vs. Efavirenz (HIV-1 Isolates)
This compoundRT-SHIV162P3 (TZM-bl infectivity assay)0.15 ± 0.0230.52 ± 0.080N/A
This compoundHIV-1 isolatesN/AN/A4- to 8-fold more potent
EfavirenzHIV-1 isolatesN/AN/A1x (reference)

Synthetic Chemistry and Derivatization of Mc1220

Established Synthetic Pathways for MC1220

The synthesis of this compound has evolved to provide more facile and practical routes, moving from multi-step procedures to more streamlined approaches.

One-Pot Synthetic Approaches

To enhance the efficiency and practicality of this compound synthesis, one-pot methodologies have been developed. A notable one-pot synthesis involves the addition of sodium hydride to a solution containing 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine and 2,6-difluorophenylacetonitrile (B1294410). Following this, methyl iodide is introduced, and the resulting mixture undergoes hydrolysis with concentrated hydrochloric acid under reflux conditions for an extended period (e.g., 90 hours). Neutralization of the cold reaction mixture with 10% sodium hydroxide (B78521) precipitates this compound, achieving a yield of 74% sigmaaldrich.com. This one-pot method significantly reduces the number of isolation and purification steps, offering a more convenient synthesis compared to the stepwise approach sigmaaldrich.com.

Table 1: Reported Yields for this compound Synthetic Pathways

Synthetic MethodKey Starting MaterialsReported YieldReference
Stepwise Synthesis4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine, 2,6-difluorophenylacetonitrile, Methyl iodide81% sigmaaldrich.com
One-Pot Synthesis4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine, 2,6-difluorophenylacetonitrile, Methyl iodide74% sigmaaldrich.com

Design and Synthesis of this compound Prodrugs

Prodrug strategies are employed to improve the physicochemical properties of drug candidates, such as solubility and cell membrane permeability. For this compound, phosphoramidate (B1195095) prodrugs have been a significant area of research.

Phosphoramidate Prodrug Synthesis and Characteristics

Phosphoramidate prodrugs of this compound have been synthesized by reacting chlorophosphoramidate derivatives with the sodium salt of this compound sigmaaldrich.comsigmaaldrich.comucl.ac.ukmdpi-res.com. An example of such chlorophosphoramidate derivatives includes (2S)-2-[Chloro(phenoxy)phosphorylamino]propanoate esters mdpi-res.com. Additionally, α-acetobromoglucose has been utilized as a reagent for the synthesis of glucoside prodrugs of this compound, which are obtained as a mixture of two α-anomers mdpi-res.com.

The synthesis of phosphoramidate prodrugs of this compound often proceeds without stereocontrol at the phosphorus center, leading to the formation of diastereoisomeric mixtures, typically a mixture of four diastereoisomers sigmaaldrich.com. These prodrugs have shown stability and anti-HIV-1 activity comparable to that of the parent drug this compound sigmaaldrich.commdpi-res.com. Reported yields for the isolation of desired monophosphate prodrugs range from 21% to 39% sigmaaldrich.com.

Asymmetric Synthesis of this compound Precursors and Analogues

Given this compound's potential as an anti-HIV-1 microbicide, the exploration of asymmetric synthesis for its precursors and analogues is crucial for developing stereochemically defined compounds that may exhibit enhanced biological activity or reduced side effects sigmaaldrich.comnih.gov.

Research in this area has focused on the asymmetric reduction of vinyl double bonds present in 6-(1-arylvinyl)pyrimidine derivatives, transforming them into their corresponding ethylidene analogues sigmaaldrich.comnih.gov. This process is vital for introducing chirality at specific centers. Catalysts incorporating trivalent phosphorus ligands ligating soft metals, such as rhodium(I), ruthenium(II), or iridium(I), have been employed to achieve enantioselectivity in these reduction reactions sigmaaldrich.comnih.gov. For instance, the asymmetric catalyst catASium M(R)Rh demonstrated significant efficacy in the enantioselective reduction of 6-(1-(3,5-dimethylphenyl)vinyl)pyrimidine, achieving a high enantiomeric excess (ee) of 92% with approximately 71% conversion nih.gov. However, challenges persist with more sterically hindered derivatives, such as the 2,6-difluorophenyl derivative, where the reduction resulted in lower enantioselectivity (30% ee) and conversion (14%) nih.gov. These findings highlight the potential of these synthetic strategies while also indicating the need for further optimization for complex structures nih.gov.

Development of Novel this compound Analogues through Structural Modification

Structural modification of this compound has been pursued to discover novel analogues with potentially improved properties. These modifications often involve changes to the pyrimidine (B1678525) core or the attached side chains.

Novel this compound analogues have been synthesized through condensation reactions involving derivatives of 4,6-dichloro-N-methylpyrimidin-2-amine and/or 4-chloro-6-methoxy-N,N,5-trimethylpyrimidin-2-amine with the sodium salt of 2,6-difluorophenylacetonitrile sigmaaldrich.comctdbase.org. The subsequent steps in the synthesis of these analogues include treatment with aqueous sodium hydroxide in methanol, alkylation, reduction, halogenation, and/or acidic hydrolysis sigmaaldrich.comctdbase.org. One such analogue, referred to as compound 7, demonstrated anti-HIV-1 activity comparable to that of this compound. Structurally, compound 7 differs from this compound by the presence of a fluoro atom instead of a methyl (CH3) group on the pyrimidine ring, specifically at the 5-position sigmaaldrich.comctdbase.org. This indicates that subtle structural changes can maintain or even enhance the desired biological activity.

Structure Activity Relationships Sar and Analogue Development for Mc1220

Investigation of Structural Determinants for Anti-HIV-1 Potency

MC1220, chemically identified as 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one, belongs to the dihydro-alkoxy-benzyl-oxopyrimidine (DABO) family of NNRTIs. nih.govnih.gov Its anti-HIV-1 potency is intricately linked to its specific structural arrangement, which allows it to bind to an allosteric pocket of the HIV-1 reverse transcriptase (RT), thereby inhibiting its function. nih.govmdpi.com The core structural determinants for the activity of this compound and related DABO derivatives include the pyrimidine (B1678525) core, the N,N-dimethylamino group at the C2 position, the methyl group at the C5 position, and the 1-(2,6-difluorophenyl)ethyl substituent at the C6 position.

Influence of Pyrimidine Ring Substituents on Antiviral Activity

Substituents on the pyrimidine ring of this compound and its analogues play a pivotal role in their antiviral activity. The nature of the chemical groups at various positions on this central scaffold significantly modulates the compound's binding affinity to the HIV-1 RT.

For instance, the amino group at the C2 position is a key feature. In a broader study of 2,4-diaminopyrimidine derivatives, which share a similar core with this compound, modifications at this position were explored. nih.gov While this compound possesses a dimethylamino group, studies on related compounds have shown that varying the alkyl- and arylamino side chains at the C2-position can influence the potency against both wild-type and mutant HIV-1 strains. nih.gov

The substituent at the C5 position also has a notable impact on antiviral efficacy. The introduction of an amino group at this position has been investigated in related pyrimidine derivatives as a strategy to modify their biological activity. nih.gov

SAR Studies of DABO-Related Analogues of this compound

This compound is a representative of the 2,6-difluoro-DABO derivatives, often referred to as F(2)-DABOs. nih.gov Extensive SAR studies on this class of compounds have provided valuable insights into the structural requirements for potent anti-HIV-1 activity.

Modifications at the C2 and C6 Positions

Modifications at the C2 and C6 positions of the pyrimidine ring in DABO analogues have been a primary focus of research to optimize antiviral potency.

At the C2 position , the introduction of various alkyl- and arylamino side chains has been shown to be important for activity against both wild-type and mutant HIV-1 strains. nih.gov The potency of these amino derivatives is often dependent on the size and nature of the substituent. nih.gov For example, in a series of S-DABO analogues, the introduction of a β-carbonyl group to the C2 side chain led to the discovery of novel and potent anti-HIV agents. nih.gov

At the C6 position , the 2,6-dihalo-substitution on the benzyl ring is a critical determinant of activity. acs.org Specifically, the 2,6-difluoro substitution, as seen in this compound, generally yields the best results compared to other dihalogenated analogues like the 2,6-dichloro counterparts. acs.org However, in some instances, 2-chloro-6-fluoro- and 2,6-dichlorobenzyl groups at C6 have been found to be more effective than the 2,6-difluorobenzyl group. acs.org

Role of Lipophilic Groups at the C5 Position

The nature of the substituent at the C5 position of the pyrimidine ring is another crucial factor influencing the antiviral activity of DABO analogues. Research has indicated a preference for lipophilic groups at this position. The introduction of charged or polar (hydrophilic) substituents at C5 has been shown to result in inactive or significantly less active compounds. acs.orgacs.org

Among halogen substituents at C5, iodine was found to be the most favorable, likely due to it being the least polar and closest in size to a methyl group. acs.org In broader studies of S-DABOs, it was observed that ethyl and isopropyl substituents at C5 were more effective than hydrogen or methyl groups. acs.orgacs.org

Substituent at C5 Observed Effect on Activity
Charged/Polar GroupsInactive or practically inactive acs.orgacs.org
IodineMost preferable among halogens acs.org
Ethyl/IsopropylBetter than hydrogen or methyl in some S-DABOs acs.orgacs.org

Stereochemical Considerations in this compound Analogue Synthesis and Activity

Stereochemistry plays a vital role in the biological activity of many NNRTIs, including DABO derivatives. The presence of a stereocenter, such as the benzylic carbon in the 1-(2,6-difluorophenyl)ethyl group of this compound, can lead to enantiomers with significantly different antiviral potencies.

For DABO derivatives, the integration of a stereocenter has been shown to be crucial in modifying the conformational behavior of the molecule, which can lead to a better fit within the NNRTI binding pocket of the HIV-1 RT. nih.gov Specifically, the (R)-enantiomer is often associated with a more favorable conformation for binding. nih.gov The presence of a methyl group at the benzylic carbon, as in this compound, contributes to this conformational preference. nih.gov

Comparative Analysis of Antiviral Activity with Reference NNRTI Scaffolds

The antiviral activity of this compound and its DABO analogues has been evaluated in the context of other established NNRTI scaffolds. NNRTIs are known to have a lower genetic barrier to resistance compared to other classes of antiretroviral drugs. elifesciences.org However, second-generation NNRTIs, which include many diarylpyrimidine (DAPY) derivatives structurally related to DABOs, have shown improved potency against resistant strains. mdpi.com

Compound Class General Activity Profile
DABOs (this compound) Potent anti-HIV-1 activity, with some derivatives active in the nanomolar range. nih.gov
Diarylpyrimidines (DAPYs) Second-generation NNRTIs with improved resistance profiles. mdpi.com
General NNRTIs Can be more potent in suppressing residual HIV replication than Protease Inhibitors. elifesciences.org

Preclinical Pharmacological Evaluation of Mc1220

In Vivo Efficacy Studies in Non-Human Primate Models

Analysis of Cellular Immune Responses and Host Cell Preservation (e.g., CD4+ T-cell populations) in Infected Animal Models

In preclinical studies evaluating MC1220's protective properties in rhesus macaques challenged with recombinant simian immunodeficiency virus (RT-SHIV), observations were made regarding cellular immune responses, specifically CD4+ T-cell populations. In studies utilizing liposomal gel formulations of this compound, it was noted that the number of CD4+ T cells was lower at the viremia peak in infected animals compared to those animals that were protected by the this compound treatment nih.gov. This finding suggests that this compound's protective effect against RT-SHIV challenge in macaques is associated with a preservation of CD4+ T-cell counts, indicating a beneficial impact on host cell populations in the context of infection.

Development and Characterization of Sustained-Release Formulations for this compound

The development of sustained-release formulations for this compound has been a key strategy to provide continuous, coitally-independent protection against vaginal exposure to HIV-1 mdpi-res.comrcsb.orgtga.gov.au. Two primary types of formulations have been explored: silicone elastomer vaginal rings (SEVRs) and liposomal gel formulations mdpi-res.comrcsb.orgtga.gov.auidrblab.netinvivochem.cngoogle.comguidetopharmacology.orgnih.gov.

Silicone Elastomer Vaginal Ring (SEVR) Formulations

Silicone elastomer vaginal rings (SEVRs) containing this compound have undergone preclinical development, including pharmacokinetic (PK) and efficacy studies in rhesus macaques mdpi-res.comrcsb.orgtga.gov.auinvivochem.cngoogle.comguidetopharmacology.orgnih.gov. SEVRs loaded with 400 mg of this compound were investigated for their in vitro release characteristics and in vivo performance mdpi-res.comrcsb.orgtga.gov.auinvivochem.cngoogle.comguidetopharmacology.orgnih.gov. These rings were designed to provide sustained release of the drug over an extended period.

In efficacy studies, SEVRs containing this compound partially protected macaques from vaginal challenge with RT-SHIV162P3 mdpi-res.comrcsb.orgtga.gov.auinvivochem.cnguidetopharmacology.orgnih.gov. Kaplan-Meier analysis over nine weeks showed significantly lower infection rates for animals treated with this compound-containing SEVRs compared to placebo rings (hazard ratio 0.20, P = 0.0037) mdpi-res.comrcsb.orgtga.gov.auinvivochem.cnnih.gov.

Liposomal Gel Formulations for Topical Delivery

Prior to the development of SEVRs, a liposome (B1194612) gel formulation of this compound was reported to partially protect rhesus macaques against vaginal challenge with simian HIV (SHIV) mdpi-res.comrcsb.orgtga.gov.auidrblab.netinvivochem.cngoogle.comguidetopharmacology.orgnih.gov. This formulation aimed to address the low aqueous solubility of this compound, allowing for a high drug loading in a small volume, which is advantageous for topical vaginal delivery idrblab.netcrcl.fr. While intermediate protection was observed with various liposomal gel concentrations (0.5% and 1.5% this compound), increasing the concentration did not necessarily enhance protection, possibly due to the drug's low solubility idrblab.net. The chosen liposomal formulation was found to be non-cytotoxic to HEC-1-A and CaSki cells idrblab.net.

In Vitro Drug Release Kinetics from Delivery Systems

In vitro release studies for this compound-releasing SEVRs were conducted using simulated vaginal fluid (SVF) and a 1:1 isopropanol/water (IPA/H2O) mixture as release media mdpi-res.comrcsb.orgtga.gov.auinvivochem.cngoogle.comguidetopharmacology.orgnih.gov. Over 30 days, SEVRs released 1.66 mg of this compound into SVF and 101 mg into IPA/H2O mdpi-res.comrcsb.orgtga.gov.auinvivochem.cngoogle.comguidetopharmacology.orgnih.gov. This significant difference in release amounts reflects the low aqueous solubility of this compound mdpi-res.comrcsb.orgtga.gov.auinvivochem.cngoogle.comguidetopharmacology.orgnih.gov.

The release of this compound into the IPA/H2O medium followed root time (t^0.5) kinetics, characterized by a linear cumulative release versus square-root time profile (R^2 = 1.000) invivochem.cn. In contrast, the release into SVF did not adhere to t^0.5 kinetics (R^2 = 0.974) invivochem.cn.

Table 1: In Vitro Release of this compound from SEVRs (400 mg loading) over 30 Days mdpi-res.comrcsb.orgtga.gov.auinvivochem.cngoogle.comguidetopharmacology.orgnih.gov

Release MediumTotal this compound Released (mg)Release Kinetics
SVF1.66Not t^0.5
IPA/H2O101t^0.5

Pharmacokinetic Evaluation Methodologies in Animal Models (e.g., quantification in vaginal fluid and plasma)

Pharmacokinetic (PK) evaluation of this compound from SEVRs was performed in adult female rhesus macaques mdpi-res.comrcsb.orgtga.gov.auinvivochem.cngoogle.comguidetopharmacology.orgnih.gov. SEVRs were inserted for 30 days, and this compound concentrations were consistently detected in both vaginal fluid and plasma mdpi-res.comrcsb.orgtga.gov.auinvivochem.cngoogle.comguidetopharmacology.orgnih.gov.

The mean this compound concentrations in vaginal fluid rose rapidly after ring insertion, then slowly but steadily declined, ranging from a peak of 845 ng/mL (at 8 hours) to 207 ng/mL (on day 28) mdpi-res.comtga.gov.au. These vaginal fluid levels were significantly higher than the in vitro IC50 values for this compound against RT-SHIV162P3 replication mdpi-res.com. Mean plasma concentrations of this compound were substantially lower, averaging 0.72 ng/mL over the 28-day period and showing no significant change over time mdpi-res.comtga.gov.au.

The quantification of this compound in biological samples (plasma and vaginal fluid) was performed using a method similar to that described previously for maraviroc, involving the addition of an internal standard (13C,2H3-MC1220) to the sample, followed by acetonitrile (B52724) extraction and subsequent analysis mdpi-res.comtga.gov.au. The linear range for detection was 0.25–10 ng/mL in plasma and 5–5000 ng/mL in vaginal fluid mdpi-res.comtga.gov.au. Chromatography was conducted on a 50 × 2 mm, 3 μm Polaris C18 Ether column mdpi-res.comtga.gov.au.

Table 2: Pharmacokinetic Profile of this compound from SEVRs in Rhesus Macaques mdpi-res.comrcsb.orgtga.gov.auinvivochem.cngoogle.comguidetopharmacology.orgnih.gov

Biological SamplePeak Concentration (ng/mL)Average Concentration (ng/mL) over 28 days
Vaginal Fluid845 (at 8 hours)120-650 (range, highly variable) mdpi-res.com
Plasma0.910.72

Advanced Research Methodologies Applied to Mc1220 Research

Analytical Techniques for MC1220 Quantification in Biological Matrices (e.g., HPLC-MS)

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK) studies, which inform the compound's absorption, distribution, metabolism, and excretion. Liquid chromatography-mass spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are primary analytical techniques employed for this purpose researchgate.netasm.org. These methods allow for the precise measurement of drug concentrations in various tissues and fluids, even at very low levels.

In studies evaluating similar non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as IQP-0528, LC-MS/MS methods have been utilized to determine drug levels in biological samples. For instance, median levels of IQP-0528 were quantified in vaginal, cervical, and rectal tissues, as well as vaginal fluids, demonstrating the capability of these techniques to provide detailed pharmacokinetic profiles within relevant biological compartments researchgate.netasm.org.

For this compound itself, pharmacokinetic studies in macaques have consistently detected the compound in vaginal fluid and plasma, with peak concentrations reaching 845 ng/mL in vaginal fluid and 0.91 ng/mL in plasma oup.comoup.com. When released from silicone elastomer vaginal rings (SEVRs) in vivo, this compound concentrations in macaque vaginal fluid were sustained, generally ranging from 120 to 650 ng/mL over a 28-day period nih.gov. These quantifiable levels, often significantly higher than in vitro half-maximal inhibitory concentrations (IC50), are crucial for correlating drug exposure with observed antiviral efficacy nih.gov.

In Vitro and Ex Vivo Tissue Models for Antiviral Efficacy Assessment (e.g., cervical tissue explants, co-culture models)

In vitro and ex vivo models play a critical role in the early assessment of this compound's antiviral efficacy and its interaction with target tissues before progression to in vivo studies.

In Vitro Assays: this compound has demonstrated potent in vitro activity against HIV type 1 (HIV-1). Assays utilizing TZM-bl cells have been used to determine the half-maximal inhibitory concentration (IC50) of this compound against specific challenge viruses, such as RT-SHIV162P3, which contains the HIV-1 reverse transcriptase. The IC50 value for this compound against RT-SHIV162P3 in the TZM-bl infectivity assay was reported as 0.15 ± 0.023 ng/mL (0.52 ± 0.080 nM) oup.comnih.gov. This compound was found to be highly potent against HIV-1 isolates, exhibiting 4- to 8-fold greater potency than efavirenz (B1671121) against the same viruses oup.comnih.gov.

Ex Vivo Tissue Models: Human cervical and colorectal tissue explant models are valuable tools for preclinical evaluation of microbicide candidates bvsalud.org. These models allow researchers to simulate mucosal exposure to the virus and assess the drug's ability to prevent infection within a more physiologically relevant tissue environment researchgate.net. In such models, circular tissue explants are typically cultured with the epithelial surface exposed to the drug and/or virus, while the stromal compartment is bathed in culture medium researchgate.net. Studies involving similar NNRTIs, like IQP-0528, have utilized ex vivo co-culture assays where fresh or frozen vaginal tissues are challenged with HIV-1Ba-L and co-cultured with activated human peripheral blood mononuclear cells (PBMCs) researchgate.netasm.orgresearchgate.net. This methodology allows for the measurement of viral inhibition, often by assessing p24 levels, to determine the protective capacity of drug-treated tissues researchgate.netasm.org. Vaginal tissues treated with NNRTIs have shown significant viral inhibition, broadening the scope of these ex vivo co-culture models for future NNRTI efficacy studies researchgate.netasm.orgresearchgate.net.

Computational Chemistry and Molecular Modeling for Drug Design and SAR Elucidation

Computational chemistry and molecular modeling are integral to modern drug discovery, facilitating the design of new compounds and the elucidation of structure-activity relationships (SAR) soci.orgresearchgate.netoncodesign-services.comcollaborativedrug.com. These in silico methods accelerate the drug development process by predicting molecular interactions and properties, thereby guiding experimental synthesis and testing researchgate.netoncodesign-services.com.

For this compound, molecular modeling studies have been employed in the design and synthesis of the compound and its analogs unica.itnih.gov. These studies are critical for understanding how the chemical structure of this compound correlates with its potent antiviral activity, particularly its ability to inhibit HIV-1 reverse transcriptase unica.itnih.gov. SAR elucidation, a core application of computational chemistry, involves analyzing how modifications to a molecule's structure impact its biological activity collaborativedrug.comscbdd.com. This helps in identifying key structural features responsible for efficacy and in optimizing lead compounds collaborativedrug.com.

Research on this compound and its derivatives has involved the synthesis and evaluation of novel analogs, with computational models aiding in predicting and understanding their activity against HIV-1 nih.gov. This iterative process of design, synthesis, and evaluation, informed by computational insights, is crucial for developing compounds with improved potency and specificity researchgate.netoncodesign-services.comnih.gov.

Development and Refinement of Non-Human Primate Models for Microbicide Evaluation

Non-human primate (NHP) models, particularly those using macaques, are considered the premier in vivo system for evaluating the efficacy of microbicide candidates like this compound against HIV-1 transmission nih.gov. These models closely mimic human sexual transmission, offering a crucial step in preclinical development before human clinical trials nih.govpnas.org.

The SHIVA project, which focused on developing new NNRTI compounds, notably contributed to the development of an animal model for testing NNRTI efficacy against HIV europa.eu. Rhesus macaques (Macaca mulatta) are commonly used, and studies often involve challenging them vaginally with simian-human immunodeficiency virus (SHIV), specifically RT-SHIV, a chimeric virus containing the HIV-1 reverse transcriptase gene researchgate.netoup.comnih.govpitt.edu. This particular SHIV strain is engineered to be susceptible to NNRTIs, making it a suitable model for evaluating compounds like this compound oup.comnih.govnih.gov.

Early studies demonstrated that a liposome (B1194612) gel formulation of this compound partially protected rhesus macaques against vaginal challenge with SHIV researchgate.netnih.govuit.no. Further development included the assessment of this compound-releasing silicone elastomer vaginal rings (SEVRs) oup.comnih.govoup.com. These studies showed that an this compound-releasing SEVR partially protected macaques from vaginal challenge, indicating the potential of such sustained-release devices for coitally independent protection against HIV-1 exposure oup.comnih.govoup.com.

Future Research Directions and Translational Preclinical Perspectives for Mc1220

Strategies for Optimizing Antiviral Potency and Resistance Profiles

Optimizing the antiviral potency of MC1220 and addressing potential resistance development are critical for its long-term efficacy. As an NNRTI, this compound targets HIV-1 reverse transcriptase (RT), an enzyme prone to mutations that can lead to drug resistance wikipedia.org.

Research efforts have focused on the synthesis and evaluation of novel this compound analogs and prodrugs to overcome these challenges wikipedia.orgsketchfab.comwikidata.orgidrblab.netmims.com. For instance, a novel analog, designated compound 7, exhibited anti-HIV-1 activity comparable to that of this compound, with the only structural difference being a fluoro atom in place of a methyl group sketchfab.comresearchgate.net. This finding underscores the potential for subtle structural modifications to maintain or enhance antiviral efficacy.

More advanced derivatives have shown high activity, reaching subnanomolar concentrations against wild-type HIV-1 and the Y181C mutant strain researchgate.net. Against other resistant strains, such as K103N and Y188L, these new compounds demonstrated activity in the submicromolar to nanomolar range researchgate.net. This enhanced inhibitory effect against mutated RTs is potentially attributable to a higher adaptability of the inhibitor to the HIV-1 RT non-nucleoside binding site (NNBS) researchgate.net.

Furthermore, the development of phosphoramidate (B1195095) prodrugs of this compound has been explored. These prodrugs have shown stability and anti-HIV-1 activity comparable to the parent compound wikidata.orgidrblab.net. This strategy is particularly relevant for improving the pharmacological properties of this compound, such as its bioavailability and intracellular delivery, which can contribute to sustained therapeutic levels and potentially mitigate the emergence of resistance by maintaining effective drug concentrations at the site of infection.

Exploration of Novel and Advanced Drug Delivery Systems

A significant challenge in the preclinical development of this compound has been its poor aqueous solubility, which is approximately 0.31 mg/mL in water and 0.77 mg/mL in simulated vaginal fluid wikipedia.org. This low solubility limits its efficient absorption into tissues via conventional passive diffusion and hinders its sustained release from delivery systems, impacting its intravaginal efficacy nih.govwikipedia.orgwikipedia.org. Consequently, the development of improved formulations is crucial for advancing this compound toward clinical testing hiv.gov.

Early preclinical studies have investigated this compound in liposomal gel formulations and silicone elastomer vaginal rings (SEVRs) nih.govnih.govwikipedia.org. While these formulations offered partial protection against vaginal SHIV challenge in rhesus macaques, the incomplete protection observed with SEVRs was directly linked to the limited amount of drug released due to its poor aqueous solubility nih.govwikipedia.org.

Future research is heavily focused on leveraging novel and advanced drug delivery systems, particularly those incorporating nanotechnology, to overcome these physicochemical barriers wikipedia.org. Various nanocarriers are being explored for anti-HIV microbicides, including this compound, to enhance drug solubility, stability, and controlled release. These include:

Polymeric nanoparticles (e.g., nanospheres or nanocapsules) wikipedia.org

Polymeric micelles wikipedia.org

Dendrimers wikipedia.org

Nanogels wikipedia.org

Polymersomes wikipedia.org

Polymer-modified nanocarriers wikipedia.org

Solid lipid nanoparticles wikipedia.org

Liposomes wikipedia.org

The development of soft, flexible vaginal films loaded with antiretroviral compound-loaded nanoparticles represents another promising avenue for preventing the sexual transmission of HIV wikipedia.org. Additionally, the integration of specific drug-targeting agents, such as peptides, proteins, antibodies, enzymes, polymers, fatty acids, sugars, polysaccharides, RNA, and/or DNA, onto the surface of these nanoparticles is being investigated to achieve more localized and efficient drug delivery wikipedia.org.

Table 1: Aqueous Solubility of this compound

MediumSolubility (mg/mL)
Water0.31 wikipedia.org
Simulated Vaginal Fluid (SVF)0.77 wikipedia.org

Investigation of this compound in Combination with Other Antiviral Agents

Patent literature highlights the potential for combining this compound with several other established antiretroviral compounds wikipedia.org. These combinations are envisioned to achieve superior therapeutic outcomes. Specific antiretroviral agents considered for combination with this compound include:

Tenofovir wikipedia.org

Dapivirine wikipedia.org

Zidovudine wikipedia.org

Efavirenz (B1671121) wikipedia.org

Raltegravir wikipedia.org

Saquinavir wikipedia.org

Emtricitabine wikipedia.org

RANTES derivatives wikipedia.org

Potential Broader Antiviral Applications of this compound beyond HIV-1

While the primary focus of research and development for this compound has been its potent activity as an NNRTI against Human Immunodeficiency Virus type 1 (HIV-1) hiv.govnih.govnih.govwikipedia.org, the broader antiviral potential of compounds within its chemical class (pyrimidine derivatives) suggests avenues for future exploration.

This compound's development within the EU-funded SHIVA project was specifically aimed at creating new NNRTI compounds for HIV prevention hiv.gov. Preclinical studies consistently emphasize its efficacy against various HIV-1 clades and its role as an anti-HIV microbicide hiv.govnih.govnih.govwikipedia.orgup.ac.za.

Some broader observations within the chemical family of N-1 and/or N-3-alkylated pyrimidine (B1678525) derivatives, to which this compound belongs, indicate a wide range of antiviral activity, including against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) researchgate.net. However, direct evidence from the current research specifically demonstrating this compound's activity against viruses other than HIV-1 is not extensively documented. Future research could involve screening this compound against a panel of diverse viruses to identify any broad-spectrum antiviral properties, building upon the known activities of related compounds. This would require dedicated studies to evaluate its mechanism of action and efficacy against other viral targets.

Q & A

Q. Advanced Research Focus

  • Ethical Compliance : Adhere to ARRIVE guidelines for reporting animal studies, including justification of species choice and sample size .
  • Dose Optimization : Conduct pilot studies to balance efficacy with minimal adverse effects (e.g., mucosal irritation in macaques) .
  • Data Transparency : Publish negative results and confounding variables (e.g., hormonal cycles affecting drug efficacy in female models) .

How can researchers integrate computational modeling with experimental data to predict this compound's binding affinity?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model this compound-reverse transcriptase interactions and identify key binding residues .
  • Validation : Correlate simulation results with surface plasmon resonance (SPR) data to quantify binding kinetics .
  • Machine Learning : Train models on existing NNRTI datasets to predict resistance mutations impacting this compound efficacy.

What are the critical steps for validating this compound's selectivity against host polymerases?

Q. Basic Research Focus

  • Enzyme Assays : Test this compound against human DNA polymerases (e.g., Pol γ) to assess off-target effects .
  • Transcriptomic Profiling : Use RNA-seq to identify changes in host gene expression post-treatment.
  • Thresholds : Define selectivity indices (e.g., IC50 ratio of host-to-viral enzyme inhibition) to quantify safety margins.

How should conflicting results in this compound's synergistic effects with other antiretrovirals be resolved?

Q. Advanced Research Focus

  • Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) for drug combinations .
  • Mechanistic Studies : Employ fluorescence resonance energy transfer (FRET) to monitor enzyme conformational changes during dual inhibition.
  • Meta-Analysis : Systematically review existing literature to identify consensus or contextual factors (e.g., cell type-specific synergy) .

What methodologies are recommended for analyzing this compound's stability under varying storage conditions?

Q. Basic Research Focus

  • Accelerated Stability Testing : Expose this compound to heat, light, and humidity; monitor degradation via LC-MS .
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins) in formulation studies to enhance shelf life.
  • Regulatory Alignment : Follow ICH Q1A guidelines for stress testing and data documentation .

How can researchers structure a grant proposal to investigate this compound's cross-species efficacy?

Q. Methodological Guidance

  • Aim 1 : Compare this compound’s pharmacokinetics in mice, macaques, and human organoids.
  • Aim 2 : Use single-cell RNA sequencing to map host-pathogen interactions across species.
  • Impact Statement : Highlight this compound’s potential as a template for broad-spectrum NNRTIs .

Key Resources for Further Reading

  • Experimental Protocols : Refer to Journal of Antimicrobial Chemotherapy and Beilstein Journal of Organic Chemistry .
  • Data Standards : Follow NCCAN guidelines for archiving and reproducibility .
  • Ethical Frameworks : Use FINER criteria for evaluating research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MC1220
Reactant of Route 2
MC1220

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.